

Application Notes and Protocols for Usnoflast in Cell Culture Experiments

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Compound of Interest

Compound Name: *Usnoflast*
Cat. No.: *B12374428*

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Introduction

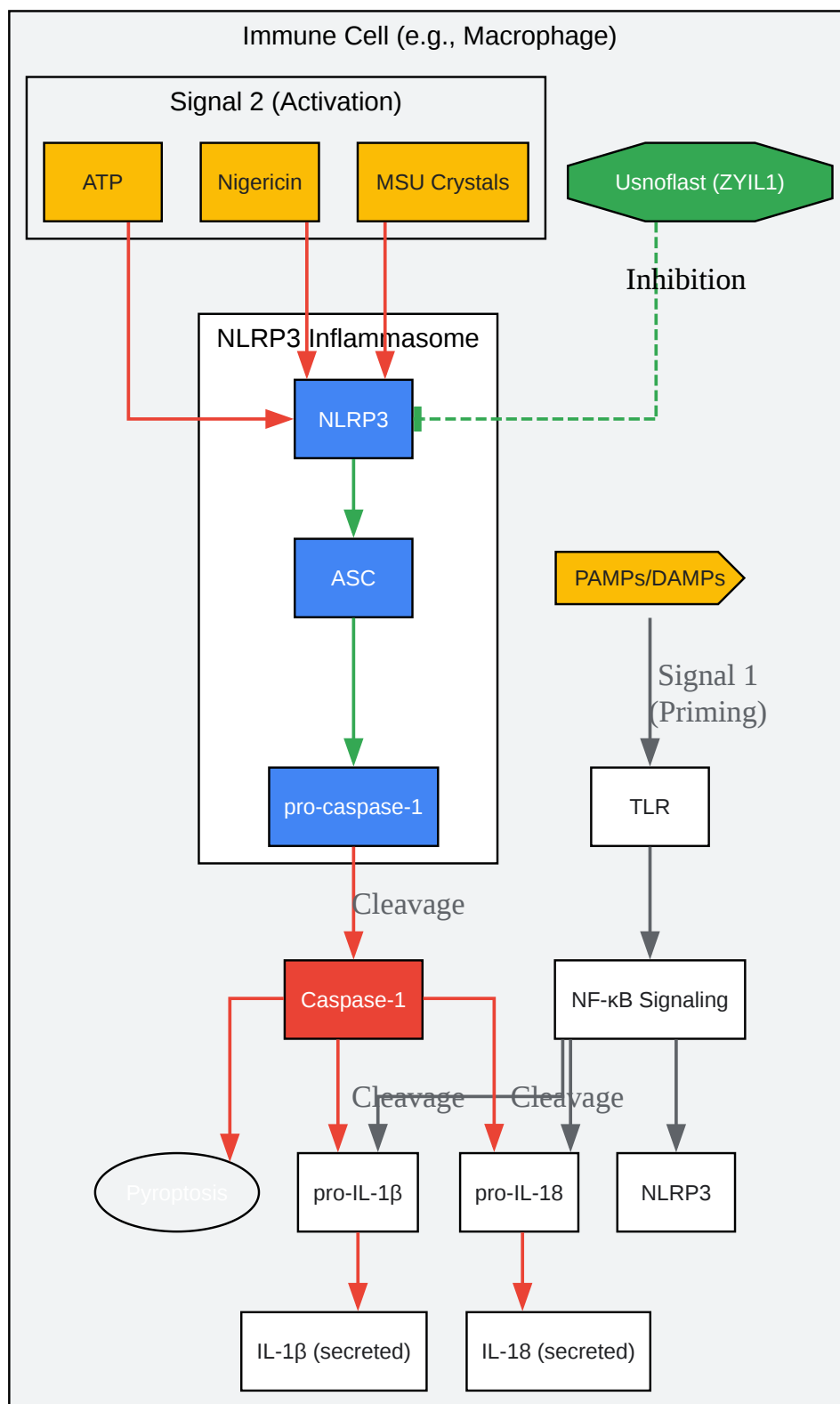
Usnoflast, also known as ZYIL1, is a novel, orally active small molecule inhibitor of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome.[1][2][3] Pathological activation of the NLRP3 inflammasome is a key driver in the inflammatory process underlying numerous autoimmune and neuroinflammatory diseases.[1] **Usnoflast** has demonstrated potent and selective inhibition of the NLRP3 inflammasome, making it a valuable tool for in vitro studies aimed at understanding the role of this pathway in various disease models and for the development of novel therapeutics.[1]

These application notes provide detailed protocols and guidelines for the use of **Usnoflast** in cell culture experiments to assess its inhibitory effects on the NLRP3 inflammasome.

Mechanism of Action

Usnoflast selectively targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1 β and IL-18. **Usnoflast** exerts its inhibitory effect by interfering with the assembly and activation of the NLRP3 inflammasome complex, thereby blocking the downstream release of IL-1 β and IL-18.

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by **Usnoflast**.



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Caption: NLRP3 Inflammasome Signaling Pathway and **Usnoflast** Inhibition.

Quantitative Data Summary

Usnoflast has demonstrated potent inhibition of IL-1 β release in various cell types. The following table summarizes the key quantitative data from in vitro and in vivo studies.

Assay Type	Cell Line / Model	Activator	Measured Effect	IC50 / ID50	Reference
In Vitro IL-1 β Release	Human THP-1 cells	ATP	Inhibition of IL-1 β release	11 nM	
In Vitro IL-1 β Release	Human THP-1 cells	Nigericin	Inhibition of IL-1 β release	11 nM	
In Vitro IL-1 β Release	Human PBMCs	ATP	Inhibition of IL-1 β release	4.5 nM	
In Vitro IL-1 β Release	Primary Mouse Microglia	Nigericin	Inhibition of IL-1 β release	43 nM	
In Vivo Cytokine Production	LPS-induced encephalitis model in mice	LPS and ATP	Inhibition of IL-1 β production	ID50: 0.18 mg/kg	
In Vivo Cytokine Production	LPS-induced encephalitis model in mice	LPS and ATP	Inhibition of IL-18 production	ID50: 0.13 mg/kg	

Experimental Protocols

The following protocols provide a general framework for assessing the efficacy of **Usnoflast** in cell culture. Specific parameters may need to be optimized based on the cell line and experimental objectives.

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol describes the steps to measure the inhibitory effect of **Usnoflast** on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- **Usnoflast** (ZYIL1)
- DMSO (vehicle control)
- 96-well cell culture plates
- Human IL-1 β ELISA kit

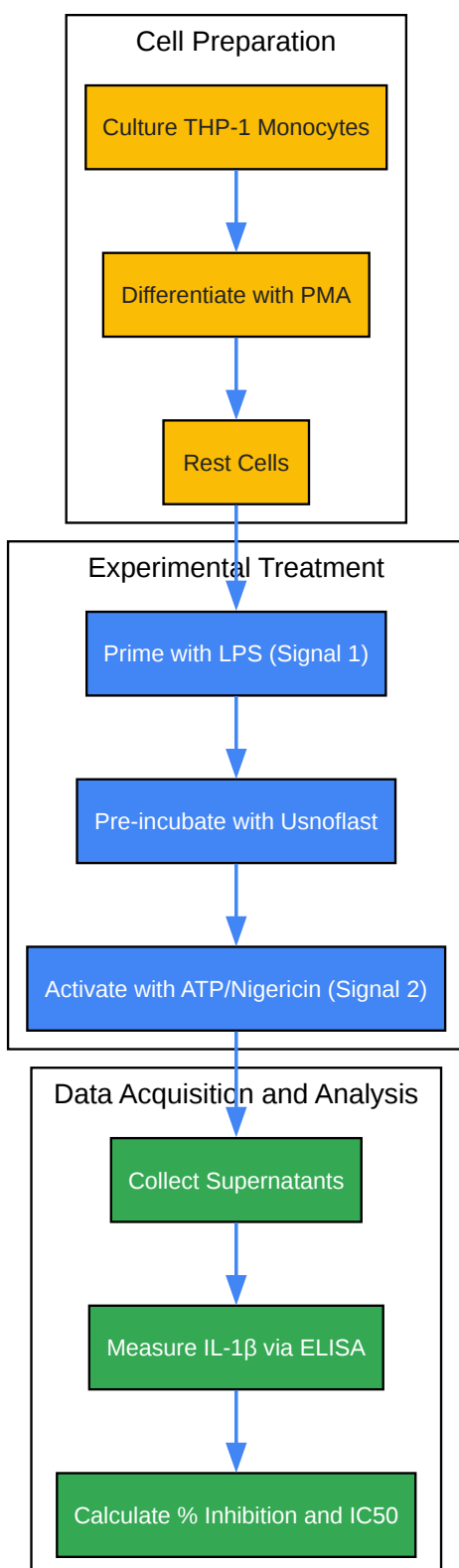
Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

- To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
- After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.
- Priming Step (Signal 1):
 - Prime the differentiated THP-1 cells with 1 μ g/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1 β .
- **Usnoflast** Treatment:
 - Prepare a stock solution of **Usnoflast** in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Pre-incubate the LPS-primed cells with various concentrations of **Usnoflast** or vehicle (DMSO) for 1 hour.
- Activation Step (Signal 2):
 - Activate the NLRP3 inflammasome by adding an agonist such as 5 mM ATP for 30-60 minutes or 10 μ M Nigericin for 1-2 hours.
- Sample Collection and Analysis:
 - Collect the cell culture supernatants.
 - Quantify the concentration of secreted IL-1 β in the supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of IL-1 β inhibition for each concentration of **Usnoflast** compared to the vehicle-treated control.

- Determine the IC50 value of **Usnoflast** by plotting the percentage of inhibition against the log concentration of **Usnoflast** and fitting the data to a dose-response curve.

Below is a diagram illustrating the experimental workflow.



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